4-bromo-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide
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Overview
Description
4-bromo-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom, two methyl groups, and a naphthalene moiety attached to a benzene ring, making it a complex and interesting molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the bromination of 2,5-dimethylbenzenesulfonamide followed by the introduction of the naphthalene moiety. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The final step involves the coupling of the brominated intermediate with naphthalene-1-amine under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or other reduced derivatives.
Coupling Reactions: The naphthalene moiety allows for coupling reactions with other aromatic compounds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and other reduced forms
Scientific Research Applications
4-bromo-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing new drugs with potential antiviral, anticancer, and antimicrobial activities.
Biological Studies: Employed in studying enzyme inhibition and protein interactions.
Material Science: Utilized in the development of organic semiconductors and fluorescent dyes
Mechanism of Action
The mechanism of action of 4-bromo-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The bromine and naphthalene moieties enhance the compound’s binding affinity to various receptors and enzymes, affecting cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide
- 4-fluoro-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide
- 4-iodo-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide
Uniqueness
4-bromo-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide is unique due to the presence of the bromine atom, which can participate in various chemical reactions and enhance the compound’s biological activity. The naphthalene moiety also contributes to its distinct properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-bromo-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO2S/c1-12-11-18(13(2)10-16(12)19)23(21,22)20-17-9-5-7-14-6-3-4-8-15(14)17/h3-11,20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJOIEKEJIHTIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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